molecular formula C9H10BrNO3 B572268 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene CAS No. 1226903-71-4

1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene

Cat. No. B572268
CAS RN: 1226903-71-4
M. Wt: 260.087
InChI Key: OVBXILXQAWFPCM-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene is a chemical compound . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Scientific Research Applications

  • Solar Cells Improvement : A study by Fu et al. (2015) demonstrates the use of a similar compound, 1-Bromo-4-Nitrobenzene, as a fluorescent inhibitor in the active layer of polymer solar cells. This addition significantly improves the power conversion efficiency (PCE) of the solar cells by over 57% compared to reference cells without the compound. The improvement is attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface (Fu et al., 2015).

  • Anisotropic Displacement Parameters Study : Mroz et al. (2020) investigated anisotropic displacement parameters in isomorphous compounds, including 1-(halomethyl)-3-nitrobenzene, where halogen was either chloro or bromo. This study contributes to the understanding of the structural complexities of such compounds (Mroz et al., 2020).

  • NMR Spectra Analysis : Research by Beltrame et al. (1975) on the NMR spectra of 1-bromo-4-nitrobenzene and its derivatives revealed interesting insights into chemical shifts and coupling constants. This study is significant for understanding the molecular structure and electronic environment in such compounds (Beltrame et al., 1975).

  • Solvent Reactivity Influence : A study by Hertog and Jouwersma (1953) explored the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia, highlighting how solvent polarity affects substitution processes. This is relevant for understanding the reactions of similar compounds in different solvent environments (Hertog & Jouwersma, 1953).

  • Ionic Liquid Reactivity : Ernst et al. (2013) showed that radical anions of 1-bromo-4-nitrobenzene are highly reactive in certain ionic liquids. This research is significant for the application of ionic liquids in promoting the reactivity of similar compounds (Ernst et al., 2013).

properties

IUPAC Name

1-bromo-2-ethoxy-4-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9-4-6(2)8(11(12)13)5-7(9)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBXILXQAWFPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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